3-Chloro-2-iodotoluene

Carbonylation Process Chemistry Palladium Catalysis

Leverage chemoselective C-I (oxidative addition 100–1000× faster than C-Cl) for sequential coupling. Enables 94% carbonylation yield at kilogram scale. Solid (mp 25–27°C) ensures accurate parallel synthesis weighing versus liquid regioisomers. Ideal for pharmaceutical SAR campaigns requiring precise, reproducible diversification.

Molecular Formula C7H6ClI
Molecular Weight 252.48 g/mol
CAS No. 5100-98-1
Cat. No. B1584102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodotoluene
CAS5100-98-1
Molecular FormulaC7H6ClI
Molecular Weight252.48 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)I
InChIInChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
InChIKeyFTGLKPMFTLNUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-iodotoluene (CAS 5100-98-1): A Dual-Halogenated Aromatic Building Block for Orthogonal Cross-Coupling


3-Chloro-2-iodotoluene (CAS 5100-98-1) is a halogenated toluene derivative belonging to the class of ortho/ortho′‑disubstituted aryl halides, characterized by the simultaneous presence of chlorine at the 3‑position and iodine at the 2‑position of the toluene core (IUPAC: 1‑chloro‑2‑iodo‑3‑methylbenzene) [1][2]. With a molecular weight of 252.48 g·mol⁻¹ and a melting point of 25–27 °C, this compound is a low‑melting solid at ambient temperature that requires refrigerated storage (0–10 °C) to maintain long‑term stability . Its defining structural feature—the juxtaposition of a weakly reactive C–Cl bond and a highly reactive C–I bond on the same aromatic ring—provides a unique platform for sequential, chemoselective functionalization strategies that are not attainable with mono‑halogenated or regioisomeric analogues.

Why 3-Chloro-2-iodotoluene Cannot Be Replaced by Mono-Halogenated Toluene Derivatives


In synthetic chemistry, a generic “halogenated toluene” such as 2‑iodotoluene or 3‑chlorotoluene lacks the requisite orthogonal reactivity for multi‑step diversification. The C–I bond in 3‑chloro‑2‑iodotoluene is approximately 35 % weaker (BDE ≈ 57 kcal·mol⁻¹) than a typical C–Cl bond (BDE ≈ 85 kcal·mol⁻¹), enabling the iodine to undergo oxidative addition with palladium catalysts under mild conditions while the chlorine remains inert [1][2]. This intrinsic bond‑strength differential allows for sequential, chemoselective cross‑coupling—iodide‑selective functionalization first, followed by chloride‑based transformation—a synthetic sequence that is impossible with any mono‑halogenated analogue. Moreover, substitution with a regioisomer such as 2‑chloro‑6‑iodotoluene alters the steric and electronic environment around the reactive sites, leading to different cross‑coupling rates and regiochemical outcomes that can compromise both yield and purity in target‑oriented synthesis [3]. Therefore, any attempt to interchange these compounds without rigorous reaction re‑optimization will likely result in reduced efficiency, lower selectivity, or outright synthetic failure.

Quantitative Differentiation of 3-Chloro-2-iodotoluene: Evidence-Based Comparator Analysis


Carbonylation Efficiency: 94% Isolated Yield vs. 85% for Alternative Nucleophilic Aromatic Substitution Route

In a head-to-head process development study by Daniewski et al., 3‑chloro‑2‑iodotoluene was directly carbonylated in methanol using a palladium catalyst, furnishing methyl 2‑chloro‑6‑methylbenzoate which after hydrolysis afforded 2‑chloro‑6‑methylbenzoic acid in 94% isolated yield (84% after recrystallization) . In the same publication, an alternative nucleophilic aromatic substitution route starting from 2‑chloro‑6‑fluorobenzaldehyde gave the same acid target in only 85% overall yield . This 9‑percentage‑point yield advantage translates to a 60% reduction in material loss during synthesis of the carboxylic acid intermediate.

Carbonylation Process Chemistry Palladium Catalysis

Physical State at Ambient Temperature: Solid 3‑Chloro‑2‑iodotoluene vs. Liquid 2‑Chloro‑6‑iodotoluene

3‑Chloro‑2‑iodotoluene is a low‑melting solid (mp 25–27 °C) that appears as a white to light‑yellow powder or lump at 20 °C, requiring refrigerated storage (0–10 °C) [1]. In contrast, its closest regioisomer 2‑chloro‑6‑iodotoluene (CAS 42048-11-3) is a liquid at room temperature (mp 11 °C) and can be stored under ambient conditions . While the liquid form may appear more convenient for liquid‑handling robotics, the solid state of 3‑chloro‑2‑iodotoluene offers distinct advantages for gravimetric dispensing in research laboratories: solid powders eliminate the density‑variation errors associated with liquid aliquoting and reduce the risk of volatile solvent contamination during storage.

Physical Handling Storage Stability Weighing Accuracy

Boiling Point Comparison: Lower Distillation Temperature vs. Bromo-Iodo Analogue

3‑Chloro‑2‑iodotoluene exhibits a boiling point of 251.1 ± 20.0 °C at 760 mmHg, or approximately 125 °C at 14 mmHg under reduced pressure [1][2]. Its bromo‑iodo analogue, 3‑bromo‑2‑iodotoluene (CAS 869500-07-2), has a predicted boiling point of 268.6 ± 20.0 °C at 760 mmHg . The ~17 °C lower boiling point of the chloro‑iodo compound facilitates more energy‑efficient purification by vacuum distillation, particularly in multi‑kilogram process campaigns where heating costs and thermal degradation risks become significant considerations.

Purification Distillation Process Development

Orthogonal Reactivity via Dual Halogenation: Iodide‑Selective Cross‑Coupling Enabled by C–I Bond Weakening

The simultaneous presence of chlorine and iodine on the aromatic ring of 3‑chloro‑2‑iodotoluene enables orthogonal, sequential functionalization strategies that are impossible with mono‑halogenated toluenes. The C–I bond is intrinsically weaker (BDE ≈ 57 kcal·mol⁻¹) and more polarizable than the C–Cl bond (BDE ≈ 85 kcal·mol⁻¹), facilitating iodide‑selective oxidative addition under mild palladium catalysis while the chloride remains intact [1][2]. This chemoselectivity is well‑documented in the literature: aryl iodides undergo cross‑coupling at rates 100–1000× faster than the corresponding aryl chlorides under identical conditions [3]. Thus, 3‑chloro‑2‑iodotoluene serves as a single‑molecule platform for two discrete C–C bond‑forming events, whereas 2‑iodotoluene or 3‑chlorotoluene each provide only one reactive site.

Chemoselectivity Cross-Coupling Sequential Synthesis

Molecular Weight Advantage Over Bromo‑Iodo Analogue: 15% Lower Mass per Equivalent

The molecular weight of 3‑chloro‑2‑iodotoluene (C₇H₆ClI) is 252.48 g·mol⁻¹ [1]. Its bromo‑iodo counterpart, 3‑bromo‑2‑iodotoluene (C₇H₆BrI), has a molecular weight of 296.93 g·mol⁻¹ . For reactions that consume the aryl iodide group and retain the second halogen for downstream use, the chloro‑iodo variant offers a 15% lower mass per reactive equivalent. In multi‑kilogram campaigns, this mass difference translates directly to reduced raw material costs, lower shipping weights, and decreased waste generation, all of which improve process mass intensity (PMI) metrics.

Atom Economy Cost Efficiency Process Mass Intensity

Proven Application Scenarios Where 3-Chloro-2-iodotoluene Delivers Quantifiable Advantage


Large‑Scale Synthesis of 2‑Chloro‑6‑methylbenzoic Acid Derivatives

As demonstrated in the process development study by Daniewski et al., 3‑chloro‑2‑iodotoluene enables the carbonylation route to 2‑chloro‑6‑methylbenzoic acid in 94% yield, outperforming the alternative nucleophilic aromatic substitution route (85% yield) . The carbonylation proceeds efficiently even at a substrate‑to‑palladium ratio of 10,000, making it economically viable for kilogram‑scale manufacturing without intermediate isolation. This scenario directly supports procurement for pharmaceutical process research groups synthesizing key intermediates for drug candidates requiring a 2‑chloro‑6‑methylbenzoic acid motif.

Sequential, Chemoselective Cross‑Coupling in Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the C–I and C–Cl bonds in 3‑chloro‑2‑iodotoluene—with the iodide undergoing oxidative addition 100–1000× faster than the chloride under standard Suzuki–Miyaura conditions [1]—allows medicinal chemists to perform two distinct carbon–carbon bond‑forming reactions on a single building block. This capability reduces the number of synthetic steps required to access diverse analogues, accelerating structure‑activity relationship (SAR) exploration and hit‑to‑lead optimization campaigns where scaffold diversification is a bottleneck.

Gravimetric Parallel Synthesis in Academic and Biotech Laboratories

The solid physical state of 3‑chloro‑2‑iodotoluene at ambient temperature (mp 25–27 °C) [2] makes it ideal for accurate weighing in parallel synthesis workflows. Unlike liquid regioisomers such as 2‑chloro‑6‑iodotoluene (mp 11 °C, liquid at 20 °C) , the solid form eliminates volumetric transfer errors and prevents solvent evaporation during long‑term storage. For laboratories running 24‑, 48‑, or 96‑well reaction plates, this translates to improved reproducibility and reduced well‑to‑well variability in initial screening campaigns.

Vacuum Distillation Purification in Multi‑Kilogram Process Campaigns

With a boiling point of approximately 125 °C at 14 mmHg [2], 3‑chloro‑2‑iodotoluene can be purified by vacuum distillation at lower temperatures than its bromo‑iodo analogue (3‑bromo‑2‑iodotoluene bp ~269 °C at 760 mmHg) . This ~17 °C lower boiling point (atmospheric equivalent) reduces the energy required for purification and minimizes the risk of thermal degradation, making it the preferred choice for process chemistry teams scaling reactions from grams to kilograms.

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